BenchChemオンラインストアへようこそ!

(-)-Dicentrine

α1-adrenoceptor antagonist vascular pharmacology competitive antagonism

(-)-Dicentrine delivers a unique triple mechanism—α1-adrenoceptor antagonism (pA2 8.19–9.01), telomeric/oncogenic G-quadruplex stabilization (Kb ~10^6 M^-1, ~10-fold selectivity over duplex DNA), and topoisomerase II inhibition—not found in commercial aporphines (boldine, glaucine, bulbocapnine). With 100-fold α1D/α1B selectivity and IC50 3–15 μM against T. brucei, it serves as a critical reference for vascular pharmacology, G4 biology, and antitrypanosomal drug discovery. Suitable for ex vivo aortic assays and structure-activity studies.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 28832-07-7
Cat. No. B1670453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dicentrine
CAS28832-07-7
Synonyms(R)-(-)-dicentrine
dicentrine
dicentrine nitrate, (S)-isomer
dicentrine, (-)-
dicentrine, (R)-isomer
L-dicentrine
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
InChIInChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1
InChIKeyYJWBWQWUHVXPNC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Dicentrine (CAS 28832-07-7) Procurement Guide: Aporphine Alkaloid with Quantifiable α1-Adrenoceptor Antagonism and G-Quadruplex Selectivity


(-)-Dicentrine is a naturally occurring aporphine alkaloid isolated from species including Lindera megaphylla and Talauma arcabucoana [1]. It functions as a competitive α1-adrenoceptor antagonist with high vascular potency (pA2 = 8.19–9.01) [2], demonstrates selective stabilization of telomeric and oncogenic G-quadruplex structures over duplex DNA [3], and exhibits differential cytotoxicity and topoisomerase inhibition relative to structurally related aporphines [4]. Its stereochemistry (R-configuration) distinguishes it from the less prevalent D-isomer and influences biological target engagement [1].

(-)-Dicentrine Cannot Be Substituted by Generic Aporphine Alkaloids: Evidence of Divergent Pharmacological Selectivity


Aporphine alkaloids such as boldine, glaucine, and bulbocapnine share the same tetracyclic core but exhibit markedly different target engagement profiles. (-)-Dicentrine uniquely combines potent α1-adrenoceptor antagonism (pA2 up to 9.01) with G-quadruplex stabilization (Kb ~10^6 M^-1) and topoisomerase inhibition, whereas glaucine and boldine lack topoisomerase interference [1][2][3]. Class-level substitution risks loss of these specific mechanistic activities, with documented differences in cytotoxicity (IC50 3–15 μM for dicentrine on T. brucei vs. inactivity of commercial aporphines) and receptor subtype selectivity (100-fold α1D over α1B preference) [1][2][4].

(-)-Dicentrine Quantitative Differentiation: Head-to-Head Comparisons vs. Prazosin, Phentolamine, Glaucine, Boldine, and Other Aporphines


α1-Adrenoceptor Antagonist Potency: (-)-Dicentrine vs. Prazosin and Phentolamine in Rat Thoracic Aorta

(-)-Dicentrine demonstrates competitive α1-adrenoceptor antagonism in rat thoracic aorta with pA2 values of 8.19 ± 0.09 against noradrenaline and 9.01 ± 0.10 against phenylephrine. This potency is intermediate between the reference antagonist prazosin (pA2 = 10.60 ± 0.10) and the non-selective α-antagonist phentolamine (pA2 = 7.53 ± 0.10), and substantially higher than the α2-antagonist yohimbine (pA2 = 6.20 ± 0.05) [1].

α1-adrenoceptor antagonist vascular pharmacology competitive antagonism

α1-Adrenoceptor Subtype Selectivity: (-)-Dicentrine Preferentially Antagonizes α1D (Aortic) over α1B (Splenic) Receptors

(-)-Dicentrine exhibits pronounced subtype selectivity within the α1-adrenoceptor family. In rat aortic rings (α1D subtype), dicentrine was approximately 100 times more potent as an antagonist than in splenic tissue (α1B subtype). This selectivity contrasts with non-selective α1-antagonists like prazosin, which show similar potency across α1 subtypes [1].

α1-adrenoceptor subtypes vascular selectivity tissue-specific pharmacology

Antitrypanosomal Activity: (-)-Dicentrine vs. Glaucine, Boldine, Bulbocapnine, and Isocorydine on Trypanosoma brucei

In a comparative in vitro study of seven aporphine alkaloids against Trypanosoma brucei brucei, (-)-dicentrine, along with actinodaphnine and cassythine isolated from Cassytha filiformis, was active (IC50 = 3–15 μM). In contrast, four commercially available related aporphines—bulbocapnine, glaucine, isocorydine, and boldine—showed no antitrypanosomal activity at the concentrations tested [1].

antitrypanosomal neglected tropical diseases natural product screening

G-Quadruplex Binding Affinity and Selectivity: (-)-Dicentrine vs. Canadine, D-Glaucine, Deguelin, and Millettone

Among five natural compounds screened for G-quadruplex targeting, (-)-dicentrine was identified as the most effective ligand of telomeric and oncogenic G-quadruplex structures, exhibiting good G-quadruplex vs. duplex DNA selectivity. It displayed higher binding affinity for G-quadruplex structures (Kb ~10^6 M^-1) compared to duplex DNA (Kb ~10^5 M^-1), with some preference for telomeric over oncogenic G-quadruplex models [1].

G-quadruplex ligands telomere targeting anticancer drug discovery

Topoisomerase II Inhibition: (-)-Dicentrine vs. Synthetic Analogues

(-)-Dicentrine inhibits topoisomerase II activity, a mechanism relevant to its anticancer effects. In a comparative study with a synthetic phenanthrene analogue (analogue 1), the analogue was 28-fold more potent than (-)-dicentrine in inhibiting topoisomerase II activity in the kinetoplast DNA concatenation assay. Analogue 1 also induced 4.5-fold higher apoptosis in HL-60 leukemia cells compared to (-)-dicentrine, as measured by histone-bound DNA fragments [1].

topoisomerase II inhibitor apoptosis cancer chemotherapy

Cytotoxicity Profile: (-)-Dicentrine vs. Glaucine and Other Aporphines in HeLa Cells

In a comparative cytotoxicity study of seven aporphine alkaloids on HeLa cervical cancer cells, glaucine was the most cytotoxic compound (IC50 = 8.2 μM). (-)-Dicentrine exhibited a different potency level, consistent with its distinct interaction profile with DNA topoisomerases—a feature not shared by glaucine, boldine, bulbocapnine, or isocorydine, which do not interfere with topoisomerase catalytic activity [1].

cytotoxicity cancer cell lines structure-activity relationship

Recommended Applications for (-)-Dicentrine Based on Quantifiable Differentiation Evidence


Vascular Pharmacology: α1-Adrenoceptor Antagonism with Defined Potency Range

(-)-Dicentrine is suitable for ex vivo vascular studies requiring α1-adrenoceptor blockade with a potency intermediate between prazosin (pA2 = 10.60) and phentolamine (pA2 = 7.53). Its competitive antagonism of noradrenaline (pA2 = 8.19) and phenylephrine (pA2 = 9.01) in rat thoracic aorta makes it a useful reference compound for calibrating α1-adrenoceptor-mediated vasoconstriction assays [1]. The 100-fold selectivity for aortic α1D over splenic α1B receptors further enables tissue-specific investigations of α1-adrenoceptor subtype function [2].

Antitrypanosomal Drug Discovery: Aporphine-Specific Activity Screening

Given the inactivity of boldine, glaucine, bulbocapnine, and isocorydine against T. brucei, (-)-dicentrine (IC50 = 3–15 μM) serves as a structurally defined active comparator for screening new antitrypanosomal aporphine derivatives. Its unique topoisomerase inhibitory activity, absent in the four commercial aporphines, provides a mechanistic anchor for structure-activity relationship studies in neglected tropical disease drug development [3].

G-Quadruplex-Targeted Anticancer Research

(-)-Dicentrine is the most effective G-quadruplex ligand among five tested natural compounds, with ~10-fold selectivity for telomeric/oncogenic G-quadruplex structures (Kb ~10^6 M^-1) over duplex DNA (Kb ~10^5 M^-1). This selectivity profile supports its use as a chemical probe for studying G-quadruplex biology in telomere maintenance and oncogene promoter regulation, particularly in comparative studies against less selective aporphines like D-glaucine [4].

Topoisomerase II Inhibitor Benchmarking and Analogue Development

(-)-Dicentrine provides a well-characterized natural product benchmark for topoisomerase II inhibition studies. Its 28-fold lower potency compared to synthetic analogue 1 in the kinetoplast DNA concatenation assay offers a quantitative reference point for medicinal chemistry optimization. Researchers developing phenanthrene-based topoisomerase inhibitors can use (-)-dicentrine as a control compound to assess relative improvements in target engagement and apoptosis induction [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Dicentrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.